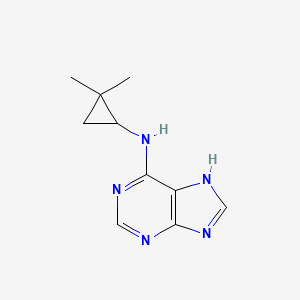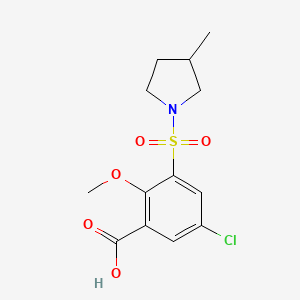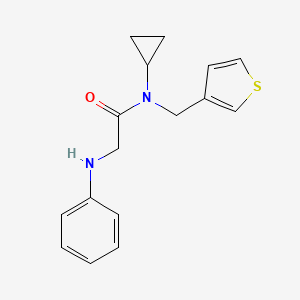![molecular formula C12H18N2O2 B7587110 2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B7587110.png)
2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide, commonly known as AHEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AHEB belongs to the family of phenethylamines and is structurally similar to dopamine and norepinephrine.
作用機序
AHEB acts as a dopamine and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of commonly used antidepressants such as selective serotonin reuptake inhibitors (SSRIs). AHEB has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Biochemical and Physiological Effects
AHEB has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to improved mood and cognitive function. AHEB has also been shown to have neuroprotective properties, protecting neurons from oxidative stress and inflammation. Additionally, AHEB has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
The advantages of using AHEB in lab experiments include its relatively simple synthesis method, its potential therapeutic applications in various fields of research, and its neuroprotective and anti-cancer properties. However, AHEB has limitations in terms of its potential side effects and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for AHEB research. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another potential direction is to explore its potential anti-cancer properties and develop AHEB-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of AHEB and its potential side effects.
Conclusion
In conclusion, AHEB is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its relatively simple synthesis method, neuroprotective and anti-cancer properties, and potential therapeutic applications make it an attractive compound for further research. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of AHEB involves the reaction between 4-hydroxyphenethylamine and butyryl chloride. The resultant product is then treated with ammonium hydroxide to form AHEB. The synthesis process is relatively simple and can be accomplished in a laboratory setting.
科学的研究の応用
AHEB has been studied for its potential therapeutic applications in various fields of research. It has been shown to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. AHEB has also been studied for its potential anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
特性
IUPAC Name |
2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-11(13)12(16)14-8-7-9-3-5-10(15)6-4-9/h3-6,11,15H,2,7-8,13H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIAAWMCLRDGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCC1=CC=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[[Ethyl(propan-2-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587036.png)
![3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587038.png)
![(2S)-5-amino-2-[3-(4-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587043.png)
![4-chloro-N-[4-(2-hydroxyethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7587050.png)

![(2S)-3,3-dimethyl-2-[(2-thiophen-3-ylacetyl)amino]butanoic acid](/img/structure/B7587056.png)
![(2S)-5-amino-2-[3-(3-bromophenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587064.png)
![1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine](/img/structure/B7587071.png)

![6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B7587089.png)
![3-[(2-Aminopropanoylamino)methyl]benzoic acid](/img/structure/B7587102.png)
![(2S)-2-amino-3-methyl-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B7587118.png)
![2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol](/img/structure/B7587125.png)
